molecular formula C16H32O3 B1249590 (R)-15-hydroxyhexadecanoic acid

(R)-15-hydroxyhexadecanoic acid

Cat. No.: B1249590
M. Wt: 272.42 g/mol
InChI Key: WQPQDBIUAFINBH-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-15-hydroxyhexadecanoic acid, a mono-hydroxy fatty acid also known as 15-hydroxyhexadecanoic acid, is a valuable compound for advanced lipidomics and biochemical research . Hydroxy fatty acids (HFAs) are characterized by the presence of one or more hydroxyl functional groups along their carbon chain, which significantly alters their physical and chemical properties compared to their standard fatty acid counterparts . The introduction of a hydroxyl group increases reactivity, viscosity, and solvent miscibility, making HFAs like this compound useful as starting materials in synthetic organic chemistry and as precursors for the production of lactones, which are important aroma compounds in food science . In a research context, various hydroxy fatty acid isomers are of significant interest. For instance, a patent indicates that different isomeric forms of hydroxyhexadecanoic acid (HHA) have been investigated for their anti-cancer properties, including the induction of apoptosis in cancer cell lines . Furthermore, hydroxy fatty acids serve as specific biomarkers in environmental sciences for tracing biological sources and in toxicology for estimating endotoxin exposures . This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. Researchers can rely on the high purity of this compound for their investigations in lipid biochemistry, medicinal chemistry, and biomarker studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H32O3

Molecular Weight

272.42 g/mol

IUPAC Name

(15R)-15-hydroxyhexadecanoic acid

InChI

InChI=1S/C16H32O3/c1-15(17)13-11-9-7-5-3-2-4-6-8-10-12-14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19)/t15-/m1/s1

InChI Key

WQPQDBIUAFINBH-OAHLLOKOSA-N

Isomeric SMILES

C[C@H](CCCCCCCCCCCCCC(=O)O)O

Canonical SMILES

CC(CCCCCCCCCCCCCC(=O)O)O

Origin of Product

United States

Natural Occurrence and Endogenous Biosynthesis

Distribution in Biological Matrices

(R)-15-Hydroxyhexadecanoic acid has been identified in a variety of biological systems, from the protective layers of plants to the complex chemical communication of insects.

Presence in Plant Cutin and Waxes

Plant cutin, the waxy outer layer of the epidermis, is a complex polyester (B1180765) composed primarily of hydroxy and epoxy fatty acids. acs.orgnih.gov 16-hydroxyhexadecanoic acid (juniperic acid) is a significant monomer in the cutin of many plants. acs.orgwikipedia.org While the specific stereochemistry is not always determined in these analyses, the presence of 15-hydroxyhexadecanoic acid as a positional isomer is also noted in the complex mixture of cutin monomers. unige.ch The composition of these cutin acids can vary significantly between different plant species, for instance between gymnosperms and angiosperms. unige.ch For example, the anthers of rice plants have been shown to contain cutin monomers, and the biosynthesis of these is crucial for pollen development. nih.gov

Identification in Microbial Lipids and Metabolomes

Microorganisms, particularly bacteria, are known to produce a diverse array of fatty acids. While 3-hydroxy fatty acids are common components of bacterial lipopolysaccharides nih.gov, other hydroxylated fatty acids have also been identified. For instance, some Bacteroides species are known to contain D-(-)-3-hydroxy-15-methylhexadecanoic acid. asm.org Furthermore, engineered Escherichia coli strains have been developed to produce ω-hydroxy palmitic acid. nih.gov The oleaginous yeast Yarrowia lipolytica is recognized for its ability to accumulate lipids with a fatty acid composition similar to vegetable oils, making it a subject of interest for microbial lipid production. mdpi.com

Detection in Insect Pheromone Systems

In the intricate world of insect chemical communication, this compound serves as a precursor to a significant pheromone. It is the key intermediate in the synthesis of (R)-15-hexadecanolide, a sex pheromone component of the stink bug, Piezodorus hybneri. nih.gov This highlights the crucial role of specific stereoisomers in eliciting precise biological responses in insects. Other fatty acid derivatives, such as hexadecanoic acid (ethyl palmitate), also function as pheromones in insects like hornets and honeybees, regulating social behaviors. nih.gov

Occurrence as (ω-1)-Hydroxy Fatty Acid Metabolite

This compound is classified as an (ω-1)-hydroxy fatty acid. nih.gov This means the hydroxyl group is located on the carbon atom adjacent to the terminal (ω) methyl group of the fatty acid chain. It is a known human metabolite of palmitic acid (hexadecanoic acid). nih.govebi.ac.uk The process of ω-1 hydroxylation is a recognized metabolic pathway for fatty acids in various organisms.

Endogenous Biosynthetic Pathways

The formation of this compound within biological systems is primarily achieved through specific enzymatic reactions.

Enzymatic Hydroxylation Mechanisms (e.g., Cytochrome P450-mediated ω-1 hydroxylation of palmitic acid)

The principal mechanism for the synthesis of this compound is the ω-1 hydroxylation of palmitic acid. nih.gov This reaction is catalyzed by a class of enzymes known as cytochrome P450 monooxygenases (CYPs). wikipedia.orgnih.govpnas.org These enzymes are involved in a wide range of oxidative processes in metabolism.

In this specific pathway, a cytochrome P450 enzyme introduces a hydroxyl group at the 15th carbon position of palmitic acid. nih.gov This process requires cofactors such as NADPH and molecular oxygen. nih.govpnas.org Studies have shown that a single hydroxylase from Bacillus megaterium can hydroxylate palmitate at the ω-1, ω-2, and ω-3 positions, suggesting a single enzyme can be responsible for producing a mixture of positional isomers. nih.gov In rice, the enzyme CYP704B2, a member of the cytochrome P450 family, has been identified as a fatty acid ω-hydroxylase essential for anther cutin biosynthesis. wikipedia.orgnih.gov Other cytochrome P450 families, such as CYP153A, are also known to catalyze the ω-hydroxylation of fatty acids. nih.govnih.gov

The table below summarizes the key enzymes and their roles in the biosynthesis of hydroxy fatty acids.

Enzyme FamilySpecific Enzyme ExampleOrganismSubstrateProductReference
Cytochrome P450CYP704B2Rice (Oryza sativa)Palmitic acidω-hydroxy fatty acids wikipedia.orgnih.gov
Cytochrome P450CYP153A35Gordonia alkanivoransPalmitic acidω-hydroxy palmitic acid nih.gov
Cytochrome P450Not specifiedBacillus megateriumPalmitic acidω-1, ω-2, and ω-3 hydroxypalmitate nih.gov

Role as an Intermediate in Fatty Acid Metabolism

This compound is a product of the (ω-1) hydroxylation of hexadecanoic acid (palmitic acid), a common saturated fatty acid. This process is part of a metabolic pathway that hydroxylates fatty acids at their terminal (ω) or sub-terminal (ω-1) positions. uniprot.orgnih.gov While not an intermediate in the primary fatty acid synthesis or beta-oxidation pathways, it is an intermediate product in the biotransformation and catabolism of fatty acids. genecards.org

The hydroxylation of fatty acids like palmitic acid can occur on the phospholipids (B1166683) within the microsomal membrane, as demonstrated in studies using rat liver microsomes. ebi.ac.uk These hydroxylated fatty acids are intermediates in pathways that can lead to the formation of other oxidized lipids, such as ketopalmitic acid. ebi.ac.uk The conversion to more polar metabolites facilitates their excretion.

Genetic and Enzymatic Determinants of Biosynthesis

The primary enzymatic driver for the biosynthesis of 15-hydroxyhexadecanoic acid is Cytochrome P450 4A11 (CYP4A11). uniprot.orggenecards.orgwikipedia.org This enzyme is a monooxygenase that catalyzes the hydroxylation of medium-chain fatty acids. genecards.org

Gene: The enzyme is encoded by the CYP4A11 gene, located on chromosome 1 in humans. wikipedia.org

Enzyme: CYP4A11 is predominantly expressed in the liver and kidney and is localized to the endoplasmic reticulum. genecards.orgwikipedia.org

Reaction: It catalyzes both ω- and (ω-1) hydroxylation of fatty acids. For hexadecanoic acid, this results in the formation of 16-hydroxyhexadecanoic acid (ω-hydroxylation) and 15-hydroxyhexadecanoic acid ((ω-1) hydroxylation). ebi.ac.ukuniprot.org While CYP4A11 is most efficient with medium-chain fatty acids like lauric acid (C12), it also metabolizes longer chains such as hexadecanoic acid (C16). uniprot.orgnih.gov For longer fatty acids, the ratio of ω to ω-1 hydroxylation decreases, indicating that the formation of the (ω-1) product becomes more significant. nih.gov

Table 1: Genetic and Enzymatic Details of this compound Biosynthesis

Determinant Detail Source(s)
Gene CYP4A11 genecards.orgwikipedia.org
Protein Cytochrome P450 4A11 uniprot.orgwikipedia.org
Location Chromosome 1 (Human) wikipedia.org
Enzyme Class Monooxygenase genecards.org
Primary Tissues Liver, Kidney nih.govwikipedia.org
Subcellular Location Endoplasmic Reticulum genecards.orgwikipedia.org
Substrate Hexadecanoic acid (Palmitic acid) uniprot.org
Reaction Type (ω-1) Hydroxylation uniprot.orggenecards.org

Regulation of this compound Biosynthesis

The biosynthesis of this compound is regulated by factors that influence the expression and activity of the CYP4A11 enzyme.

Genetic Regulation: Polymorphisms in the CYP4A11 gene can alter enzymatic activity. The T8590C single nucleotide polymorphism (rs1126742) results in a CYP4A11 variant with significantly reduced catalytic function, which would decrease the production of 15-hydroxyhexadecanoic acid. wikipedia.orgnih.gov

Inducers and Inhibitors: The expression and activity of CYP4A11 are subject to modulation by various compounds:

Inducers: Peroxisome proliferator-activated receptor alpha (PPARα) agonists, such as fibrates, have been shown to modestly increase CYP4A11 mRNA and protein expression in human hepatocytes. nih.gov

Inhibitors: Dietary compounds like sesamin, a lignan (B3055560) found in sesame, can inhibit CYP4A11 activity, thereby reducing its hydroxylating function. wikipedia.org

Metabolic Regulation: Metabolic state can also influence the production of CYP4A11-derived metabolites. Studies have shown that insulin (B600854) may play a regulatory role, with evidence suggesting that insulin can impair the production of other CYP4A11 products, hinting at a potential influence on fatty acid hydroxylation pathways. nih.gov

Table 2: Regulatory Factors of CYP4A11 and this compound Biosynthesis

Factor Type Effect on CYP4A11 Source(s)
T8590C Polymorphism Genetic Reduces enzyme activity wikipedia.orgnih.gov
Fibrates Inducer (PPARα agonist) Modestly increases expression nih.gov
Sesamin Inhibitor Inhibits enzyme activity wikipedia.org
Insulin Metabolic Regulator May impair product formation nih.gov

Advanced Chemical Synthesis and Stereochemical Control

Asymmetric Synthetic Methodologies for (R)-15-Hydroxyhexadecanoic Acid

Asymmetric synthesis encompasses a range of techniques that introduce a chiral center into a molecule. For this compound, this involves the stereoselective creation of the hydroxyl group at the C-15 position. The primary approaches to achieve this include utilizing the inherent chirality of natural molecules (chiral pool synthesis), temporarily incorporating a chiral auxiliary to direct the stereochemical outcome of a reaction, and employing chiral catalysts to favor the formation of one enantiomer over the other.

Chiral pool synthesis leverages readily available, enantiomerically pure natural products as starting materials. mdpi.com This strategy can be highly efficient as the chirality is pre-existing and can be carried through a synthetic sequence to the target molecule. mdpi.com

Chiral auxiliaries are stereogenic compounds that are temporarily attached to a substrate to direct a subsequent stereoselective transformation. rsc.org After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. rsc.org This method is widely used in asymmetric synthesis to achieve high levels of stereocontrol. frontiersin.org

A powerful application of this strategy in the synthesis of chiral hydroxy fatty acids involves the use of chiral oxazolidinones. researchgate.net For instance, the asymmetric hydroxylation of fatty acids can be achieved by first converting the fatty acid into a chiral imide using a chiral oxazolidinone, such as (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone. researchgate.net The resulting chiral imide is then treated with a strong base to form an enolate, which subsequently reacts with an electrophilic hydroxylating agent like 2-(phenylsulfonyl)-3-phenyloxaziridine to introduce the hydroxyl group with high diastereoselectivity. researchgate.net Finally, methanolysis of the hydroxylated product removes the chiral auxiliary to yield the desired 2-hydroxy fatty acid methyl ester with excellent enantiomeric excess (ee), typically 98-99% ee. researchgate.net

Enantioselective Hydroxylation of Various Fatty Acids Using a Chiral Auxiliary
Fatty AcidChiral AuxiliaryEnantiomeric Excess (ee) of 2-Hydroxy Product
Oleic Acid(4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone98%
Elaidic Acid(4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone98%
Petroselinic Acid(4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone98%
Vaccenic Acid(4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone98%
Linoleic Acid(4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone98%

Enantioselective catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly sought after for its efficiency and atom economy. Both organocatalysis (using small organic molecules as catalysts) and metal-catalyzed asymmetric transformations are powerful tools for this purpose.

Organocatalysis:

A general and effective organocatalytic method for the asymmetric synthesis of various saturated and unsaturated hydroxy fatty acids has been developed. researchgate.netnih.gov This strategy employs a chiral imidazolidinone organocatalyst, specifically MacMillan's third-generation catalyst, to facilitate the enantioselective epoxidation of a terminal double bond in a monoprotected α,ω-diol. nih.gov The resulting chiral epoxide is then opened by a Grignard reagent, which introduces the remainder of the carbon chain and establishes the stereocenter of the secondary alcohol. researchgate.netnih.gov Subsequent oxidation of the terminal alcohol to a carboxylic acid furnishes the target hydroxy fatty acid. researchgate.net This methodology allows for the synthesis of a variety of regioisomers of hydroxy fatty acids with high enantiomeric purity. mdpi.comresearchgate.netresearcher.life

Metal-catalyzed Asymmetric Transformations:

Metal-catalyzed reactions are also pivotal in the asymmetric synthesis of chiral hydroxy fatty acids. One such method involves the asymmetric reduction of a β-keto methyl ester to the corresponding β-hydroxy methyl ester. researcher.life For example, long-chain β-keto methyl esters can be reduced using borane (B79455) dimethyl sulfide (B99878) (BH₃·SMe₂) in the presence of a chiral catalyst. researcher.life The use of (R)-Me-CBS oxazaborolidine as the catalyst has been shown to produce (R)-β-hydroxy methyl esters with high enantiomeric excess. researcher.life This method has been successfully applied to produce chiral long-chain β-hydroxy fatty acid methyl esters with enantiomeric excesses reaching up to 90%. researcher.life

Asymmetric Reduction of β-Keto Methyl Esters to (R)-β-Hydroxy Methyl Esters
Carbon Chain Length of β-Keto Methyl EsterChiral CatalystEnantiomeric Excess (ee) of (R)-β-Hydroxy ProductYield
12(R)-Me-CBS oxazaborolidine90%85%
14(R)-Me-CBS oxazaborolidine90%82%
16(R)-Me-CBS oxazaborolidine85%80%
18(R)-Me-CBS oxazaborolidine80%78%
20(R)-Me-CBS oxazaborolidine75%75%

Total Synthesis Strategies of this compound

The total synthesis of a target molecule from simple, achiral starting materials is a hallmark of chemical synthesis. For this compound, a total synthesis would involve the construction of the 16-carbon backbone and the stereoselective introduction of the hydroxyl group at the C-15 position.

While a specific total synthesis for this compound is not extensively documented, a plausible route can be devised based on established synthetic methodologies. A convergent approach could be employed, where two smaller fragments are synthesized separately and then joined together. For instance, a fragment containing the carboxylic acid terminus and a portion of the alkyl chain could be coupled with a second fragment containing the chiral hydroxyl group at the C-15 position.

A related synthesis of 15-hydroxypentadecanoic acid has been reported, which involves the condensation of 1,12-dodecanolide with methylsulfinylcarbanion to form a β-ketosulfoxide. elsevierpure.com This intermediate is then further elaborated to the final product. elsevierpure.com To achieve an asymmetric synthesis of this compound, a similar strategy could be envisioned where the key step is the stereoselective reduction of a ketone precursor at the C-15 position. This reduction could be accomplished using a chiral reducing agent or a catalytic asymmetric hydrogenation, as described in the previous section.

Another approach involves the synthesis of racemic 3-hydroxyhexadecanoic acid via a Reformatsky reaction, followed by resolution of the enantiomers. mdpi.com This highlights a common strategy where a racemic mixture is first synthesized and then separated into its constituent enantiomers.

Chemoenzymatic Synthesis of this compound and Analogues

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis to create efficient and environmentally friendly synthetic routes. Enzymes, particularly lipases, are widely used in the synthesis of chiral hydroxy fatty acids due to their ability to catalyze reactions with high regio- and enantioselectivity under mild conditions.

Lipases are a class of enzymes that can catalyze the hydrolysis of esters or, in non-aqueous media, the reverse reaction of esterification. This catalytic activity can be exploited for the kinetic resolution of racemic mixtures of hydroxy fatty acids or their esters. In a kinetic resolution, one enantiomer of the racemic substrate reacts faster with the enzyme, leaving the unreacted substrate enriched in the other enantiomer.

For example, the enantiomers of racemic methyl esters of 3-aryl-3-hydroxypropionic acid have been successfully separated through lipase-catalyzed transesterification. Lipases from Pseudomonas fluorescens or Burkholderia cepacia have been shown to be effective for this purpose. This principle can be extended to the resolution of racemic 15-hydroxyhexadecanoic acid or its esters. The racemic ester would be subjected to lipase-catalyzed hydrolysis or transesterification, leading to the separation of the (R)- and (S)-enantiomers.

Furthermore, lipases can be used in the direct synthesis of hydroxy fatty acids. The enzymatic synthesis of fatty hydroxamic acids from vegetable oils using an immobilized lipase (B570770) from Mucor miehei has been reported. This demonstrates the potential of lipases to act on long-chain fatty acid derivatives. The production of ω-hydroxy fatty acids can also be achieved through multi-enzyme cascade reactions in microbial systems, such as recombinant E. coli. mdpi.com These engineered microorganisms can be designed to express a series of enzymes that convert simple starting materials into valuable long-chain hydroxy fatty acids. mdpi.com

Microbial Biotransformation and Whole-Cell Catalysis

The use of microorganisms and their enzymes for chemical synthesis, known as biotransformation or biocatalysis, offers a green and highly selective alternative to conventional chemical methods. chemrxiv.org Whole-cell catalysis, in particular, is advantageous as it utilizes intact microbial cells, which contain the necessary enzymes and cofactors for the desired reaction, simplifying the process and reducing costs. chemrxiv.orgtaylorfrancis.com

The production of hydroxy fatty acids, including this compound, has been a significant area of research in this field. A key class of enzymes involved are the cytochrome P450 monooxygenases (P450s), which are capable of hydroxylating a wide range of substrates, including fatty acids. nih.govnih.gov

Research Findings in Microbial Hydroxylation of Hexadecanoic Acid:

Bacillus megaterium and its Cytochrome P450s: The bacterium Bacillus megaterium is a well-studied organism for fatty acid hydroxylation due to its native P450 systems, most notably CYP102A1 (P450 BM3). nih.govnih.govgsartor.org This enzyme is a catalytically self-sufficient fatty acid hydroxylase. nih.gov

Regioselectivity: Wild-type CYP102A1 primarily hydroxylates palmitic acid at the ω-1, ω-2, and ω-3 positions. nih.gov However, through directed evolution and protein engineering, researchers have successfully shifted its regioselectivity towards the terminal (ω) and near-terminal positions. nih.gov This involves introducing specific amino acid substitutions to alter the enzyme's active site and its interaction with the fatty acid substrate. nih.gov

Substrate Metabolism: Under certain conditions, P450 BM3 can further metabolize the initial monohydroxy products to form keto and dihydroxy derivatives. nih.gov

CYP152 Family of Peroxygenases: Another important family of enzymes is the CYP152 peroxygenases, which utilize hydrogen peroxide as the oxidant.

CYP152A1 (P450BSβ): This enzyme from Bacillus subtilis shows a preference for hydroxylating fatty acids at the α- and β-positions. sdu.edu.cnresearchgate.net

CYP152B1 (P450SPα): In contrast, this enzyme from Sphingomonas paucimobilis exhibits high regioselectivity for the α-position of long-chain fatty acids. nih.gov

The stereoselectivity of these microbial hydroxylations is a critical aspect. While some microbial systems can produce enantiomerically pure compounds, others may yield a mixture of (R) and (S) isomers. For instance, studies on other hydroxy fatty acids have shown that different microorganisms can produce either enantiomer or a racemic mixture. Achieving a high yield of the desired this compound often requires screening for specific microbial strains or engineering enzymes for improved stereocontrol.

Table 1: Microbial Systems for the Hydroxylation of Hexadecanoic Acid (Palmitic Acid)

Microorganism/Enzyme Substrate Primary Products Key Findings
Bacillus megaterium (CYP102A1) Hexadecanoic Acid ω-1, ω-2, and ω-3 hydroxyhexadecanoic acids Wild-type enzyme shows sub-terminal hydroxylation. Directed evolution can shift regioselectivity. nih.govnih.gov
Engineered CYP102A1 Hexadecanoic Acid 15-hydroxyhexadecanoic acid, 16-hydroxyhexadecanoic acid Mutations in the enzyme's active site can increase the proportion of terminal and near-terminal hydroxylation. nih.gov
Bacillus subtilis (CYP152A1) Hexadecanoic Acid α- and β-hydroxyhexadecanoic acids This enzyme favors hydroxylation closer to the carboxyl group. sdu.edu.cnresearchgate.net
Sphingomonas paucimobilis (CYP152B1) Hexadecanoic Acid α-hydroxyhexadecanoic acid Demonstrates high regioselectivity for the α-position. nih.gov

Development of Novel Synthetic Routes to Access Specific Regio- and Stereoisomers

While microbial routes are promising, traditional organic synthesis remains a powerful tool for accessing specific isomers of hydroxy fatty acids with high purity. The development of novel synthetic routes focuses on achieving precise control over both the position and stereochemistry of the hydroxyl group.

The synthesis of a chiral molecule like this compound typically involves several key strategic considerations:

Chiral Pool Synthesis: This approach utilizes readily available and enantiomerically pure natural products as starting materials. For the synthesis of this compound, a suitable chiral precursor containing the (R)-configured hydroxyl group could be employed.

Asymmetric Synthesis: This involves the use of chiral catalysts or auxiliaries to induce stereoselectivity in a reaction, converting a prochiral substrate into a chiral product with a preference for one enantiomer.

A plausible synthetic strategy for this compound could involve the following steps, drawing upon established methodologies for the synthesis of other hydroxy fatty acids:

Preparation of a Chiral Building Block: The synthesis could start from a commercially available chiral epoxide or by performing an asymmetric epoxidation or dihydroxylation on a suitable alkene precursor. For instance, an asymmetric reduction of a ketone can yield a chiral alcohol with high enantiomeric excess.

Chain Elongation: The chiral building block would then be subjected to a series of reactions to extend the carbon chain to the required 16-carbon length. This can be achieved through various methods, such as Wittig reactions, Grignard reactions, or cross-coupling reactions.

Introduction of the Carboxylic Acid Moiety: The carboxylic acid group is typically introduced at the end of the synthesis or carried through from an appropriate starting material. This can be done by oxidizing a terminal alcohol or alkyne, or by using a protecting group strategy for a pre-existing carboxyl function.

Purification and Characterization: The final product must be rigorously purified to remove any remaining reagents, byproducts, or isomeric impurities. The stereochemical purity (enantiomeric excess) is a critical parameter and is often determined using techniques like chiral chromatography or nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents.

Table 2: Key Reactions in the Stereoselective Synthesis of Hydroxy Fatty Acids

Reaction Type Description Relevance to this compound Synthesis
Asymmetric Reduction Reduction of a ketone to a secondary alcohol using a chiral catalyst or reagent, leading to the preferential formation of one enantiomer. Can be used to create the (R)-configured hydroxyl group at the C-15 position from a 15-ketohexadecanoic acid precursor.
Sharpless Asymmetric Epoxidation An enantioselective epoxidation of a primary or secondary allylic alcohol to form a chiral epoxide. The resulting epoxide can be opened stereospecifically to yield a diol, which can then be further manipulated to give the desired hydroxy acid.
Wittig Reaction A reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to form an alkene. Useful for building the carbon backbone of the fatty acid chain by connecting smaller fragments.
Grignard Reaction The addition of an organomagnesium halide (Grignard reagent) to a carbonyl group to form an alcohol. Can be employed for carbon-carbon bond formation in the construction of the fatty acid chain.
Cross-Coupling Reactions Reactions such as Suzuki or Sonogashira coupling that form carbon-carbon bonds, often catalyzed by palladium complexes. nih.gov Can be used to couple different fragments of the molecule in a convergent synthetic approach. nih.gov

Structural Characterization and Advanced Analytical Methodologies

Comprehensive Spectroscopic Elucidation

Spectroscopic methods are fundamental to determining the molecular structure of (R)-15-hydroxyhexadecanoic acid. Techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) offer unambiguous structural evidence.

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. For 15-hydroxyhexadecanoic acid, the key signals include a multiplet for the proton on the carbon bearing the hydroxyl group (H-15) and a triplet for the protons on the carbon adjacent to the carboxylic acid (H-2). rsc.org The long methylene (B1212753) chain typically appears as a broad, overlapping signal.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum is characterized by signals for the carboxylic carbon (C-1), the hydroxyl-bearing carbon (C-15), the terminal methyl carbon (C-16), and the methylene carbons of the long aliphatic chain. The chemical shift of C-15 is significantly influenced by the hydroxyl group, appearing further downfield compared to a standard methylene carbon.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity within the molecule. researchgate.netmagritek.commagritek.com A COSY spectrum would show correlations between adjacent protons, for example, between H-15 and the protons on C-14 and C-16. An HMBC spectrum would reveal longer-range (2-3 bond) correlations between protons and carbons, such as the correlation between the H-15 proton and carbons C-14 and C-16, and the protons of the C-16 methyl group with C-15 and C-14, definitively confirming the position of the hydroxyl group. magritek.com

Table 1: Predicted NMR Chemical Shifts for this compound This interactive table provides typical ¹H and ¹³C NMR chemical shift (δ) values in ppm. Data is based on published values for similar structures and predictive models.

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
C-1 (-COOH)~11-12 (broad s)~179-180
C-2 (-CH₂)2.33 (t) rsc.org~34.0
C-3 (-CH₂)~1.63 (quint)~24.7
C-4 to C-13 (-(CH₂)₁₀-)~1.25 (m)~29.1-29.7
C-14 (-CH₂)~1.5 (m)~37.5
C-15 (-CH(OH)-)3.78 (m) rsc.org~68.2
C-16 (-CH₃)~1.18 (d)~23.6

HRMS is used to determine the precise molecular weight of a compound, allowing for the calculation of its elemental formula with high accuracy. For this compound (C₁₆H₃₂O₃), the expected monoisotopic mass is 272.23514 Da. Analysis is typically performed using electrospray ionization (ESI) in negative ion mode, where the molecule is detected as the deprotonated species [M-H]⁻. nih.govrsc.org

Tandem mass spectrometry (MS/MS) experiments on the [M-H]⁻ ion are used to study its fragmentation pattern, which provides further structural confirmation. Common fragmentation pathways for hydroxy fatty acids include the loss of water (H₂O) and carbon dioxide (CO₂). nih.gov A key fragmentation for an ω-1 hydroxy fatty acid like 15-hydroxyhexadecanoic acid is the cleavage alpha to the hydroxyl group, which helps to pinpoint the location of the hydroxyl substituent. nih.gov

Table 2: High-Resolution Mass Spectrometry Data for 15-hydroxyhexadecanoic acid This interactive table summarizes key HRMS data.

ParameterValueReference
Molecular FormulaC₁₆H₃₂O₃-
Calculated Monoisotopic Mass272.23514 Da-
Observed Ion (ESI Negative Mode)[M-H]⁻ nih.gov
Observed m/z for [M-H]⁻271.23033 nih.gov
Key Fragment Ions (MS/MS)Loss of H₂O, Loss of CO₂, Cleavage adjacent to C-15 nih.gov

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for isolating this compound from mixtures, quantifying its concentration, and determining its enantiomeric purity.

The analysis of polar compounds like hydroxy fatty acids by GC-MS requires a chemical derivatization step to increase their volatility and thermal stability. chromatographyonline.com This is typically a two-step process. First, the carboxylic acid group is converted into a fatty acid methyl ester (FAME). Subsequently, the hydroxyl group is silylated, commonly forming a trimethylsilyl (B98337) (TMS) ether. rsc.orgmarinelipids.ca This dual derivatization makes the molecule suitable for GC analysis.

The mass spectrum of the derivatized compound provides a unique fragmentation pattern that confirms its identity. For the TMS ether of 15-hydroxyhexadecanoate methyl ester, characteristic fragments arise from cleavage at the C14-C15 bond, which is a hallmark for identifying ω-1 hydroxy acids. researchgate.net

Table 3: Common Derivatization Reagents for GC-MS Analysis of Hydroxy Fatty Acids This interactive table lists reagents used to improve the volatility and chromatographic behavior of hydroxy fatty acids.

Functional GroupDerivatization ReactionCommon ReagentsReference
Carboxylic Acid (-COOH)Esterification (Methylation)BF₃/Methanol, Acetyl chloride/Methanol, TMSH (Trimethylsulfonium hydroxide) rsc.orgacs.org
Hydroxyl (-OH)SilylationBSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) restek.commdpi.com

LC-MS/MS is a powerful technique for the analysis of hydroxy fatty acids in complex biological matrices, often without the need for derivatization. theses.cz Reversed-phase high-performance liquid chromatography (HPLC), typically using a C18 column, is employed to separate the analyte from other components in the mixture. theses.cz The mobile phase usually consists of a gradient of acetonitrile (B52724) and water, often with an acid modifier like formic acid to improve peak shape. rsc.org

The HPLC is coupled to a tandem mass spectrometer, which provides high selectivity and sensitivity for quantification. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (e.g., the [M-H]⁻ ion at m/z 271.2) is selected and fragmented to produce a characteristic product ion. Monitoring this specific transition allows for accurate quantification of the analyte even at very low concentrations in a complex background.

Assessing the enantiomeric purity of this compound is critical and requires specialized chiral chromatography techniques. chromatographyonline.com The goal is to separate the (R)-enantiomer from its mirror image, the (S)-enantiomer. Two primary strategies are employed:

Direct Separation using a Chiral Stationary Phase (CSP): This is the most common approach. The sample is injected directly onto an HPLC column that contains a chiral selector immobilized on the support material. researchgate.net Polysaccharide-based CSPs, such as those commercialized under the Chiralpak® brand (e.g., Chiralpak AD), are highly effective for resolving the enantiomers of hydroxy fatty acids. nih.govnih.gov The differential interaction of the (R) and (S) enantiomers with the CSP leads to different retention times, allowing for their separation and quantification.

Indirect Separation via Diastereomer Formation: In this method, the enantiomeric mixture is reacted with a chiral derivatizing agent of known purity (e.g., a chiral fluorescent reagent) to form a pair of diastereomers. tandfonline.com Unlike enantiomers, diastereomers have different physical properties and can be separated on a standard achiral HPLC column, such as a C18 or C30 column. tandfonline.com After separation, the relative peak areas of the two diastereomers correspond to the enantiomeric ratio of the original sample.

Advanced Methods for Stereochemical Analysis (e.g., Chiral HPLC, Optical Rotation Studies)

The unambiguous determination of the stereochemistry of chiral molecules like 15-hydroxyhexadecanoic acid is crucial for understanding their biological functions and metabolic pathways. Advanced analytical techniques, particularly chiral high-performance liquid chromatography (HPLC) and optical rotation studies, are indispensable tools for this purpose.

Chiral HPLC stands as a powerful technique for the separation of enantiomers. The strategy involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, their separation. For the separation of hydroxy fatty acid enantiomers, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven to be particularly effective.

One study on the asymmetric synthesis of various regioisomers of hydroxypalmitic acids utilized a Daicel Chiralpak OD-H column for the enantiomeric excess determination. mdpi.com This column, packed with cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel, has demonstrated broad applicability for the resolution of chiral compounds. nih.govhplc.eu For the separation of hydroxy fatty acid methyl esters, a mobile phase consisting of a non-polar solvent like n-hexane and a small amount of an alcohol such as isopropanol (B130326) is often employed. mdpi.com In the case of the hydroxypalmitic acid regioisomers, a mobile phase of n-hexane and isopropanol in a 99:1 ratio was used. mdpi.com While specific retention times for the enantiomers of 15-hydroxyhexadecanoic acid are not detailed in the available literature, the successful separation of other hydroxypalmitic acid enantiomers on this system strongly suggests its applicability. The general principle of chiral separation on such columns involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to differential retention. japsonline.com

Optical rotation is another fundamental technique for the characterization of chiral compounds. It measures the rotation of the plane of polarized light as it passes through a solution of a chiral substance. The direction and magnitude of this rotation are characteristic of the enantiomer. The specific rotation, [α], is a standardized value calculated from the observed rotation, concentration, and path length, and is a key physical property of a chiral molecule. While the synthesis of (R)- and (S)-hydroxypalmitic acid regioisomers has been reported, a specific, experimentally determined optical rotation value for this compound is not presently available in the surveyed literature. mdpi.com The synthesis of chiral hydroxy fatty acids often involves organocatalytic methods to create chiral epoxides as key intermediates, which are then converted to the final products. mdpi.com

Method Development for Trace Analysis in Biological Samples

The quantification of this compound in biological samples, where it is often present at very low concentrations, necessitates the development of highly sensitive and specific analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such trace-level analysis due to its excellent selectivity and sensitivity. japsonline.comnih.gov

The development of a robust LC-MS/MS method involves careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: The primary goal of sample preparation is to extract the analyte of interest from the complex biological matrix (e.g., plasma, serum) and remove interfering substances. Common techniques for fatty acid analysis from blood samples include protein precipitation (PPT) and liquid-liquid extraction (LLE). mdpi.comnih.gov For instance, plasma samples can be treated with a solvent like acetonitrile to precipitate proteins, followed by extraction of the lipid-containing supernatant. nih.gov To improve recovery and minimize matrix effects, a combination of extraction and clean-up steps, such as solid-phase extraction (SPE), can be employed. scispace.com It is also crucial to prevent the degradation of the analyte during sample handling, which can be achieved by adding antioxidants like butylated hydroxytoluene (BHT) and using protease inhibitors. nih.gov For the analysis of total fatty acid content, a hydrolysis step is required to release fatty acids from their esterified forms. thermofisher.com

Chromatographic Separation: Reversed-phase liquid chromatography is commonly used for the separation of fatty acids. A C18 column is a popular choice, offering good retention and separation of these relatively non-polar molecules. hplc.eu The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization efficiency and peak shape. mdpi.comnih.gov Gradient elution is frequently used to effectively separate a wide range of fatty acids within a reasonable analysis time. mdpi.com

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity through multiple reaction monitoring (MRM). In this mode, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. For this compound, which has a molecular weight of 272.4 g/mol , the deprotonated molecule [M-H]⁻ at m/z 271.2 would typically be selected as the precursor ion in negative ionization mode. The specific fragment ions (product ions) and their corresponding collision energies would need to be determined through optimization experiments.

Method Validation: A crucial part of method development is validation to ensure its reliability and accuracy. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and recovery. nih.govmdpi.com For the analysis of fatty acids in plasma, LC-MS/MS methods have achieved LODs and LOQs in the low ng/mL to sub-ng/mL range. researchgate.net For example, a method for nitrated fatty acids in plasma reported an LOQ of 2 nM (approximately 0.65 ng/mL). scispace.com Another method for amikacin (B45834) in human plasma demonstrated a linear range of 5.009 ng/mL to 3020.500 ng/mL. japsonline.com The recovery of the extraction procedure is also assessed to ensure that a consistent and known amount of the analyte is being measured.

While a specific, fully validated LC-MS/MS method for the routine quantification of this compound in human plasma is not detailed in the available literature, the principles and methodologies described for other long-chain hydroxy fatty acids provide a clear framework for its development and validation. The following table summarizes typical parameters that would be established during such a method development process.

ParameterTypical Value/RangeReference
Sample Volume 100 - 250 µL nih.govscispace.com
Extraction Method Protein Precipitation / Liquid-Liquid Extraction mdpi.comnih.gov
LC Column C18 Reversed-Phase hplc.eu
Mobile Phase Acetonitrile/Water with Formic Acid mdpi.comnih.gov
Ionization Mode Negative Electrospray Ionization (ESI) hplc.eu
Precursor Ion (m/z) 271.2Calculated
Product Ion(s) (m/z) To be determined experimentally
Limit of Quantification (LOQ) 1 - 10 ng/mL nih.govresearchgate.net
Recovery 85 - 115% nih.gov
Precision (RSD%) < 15% nih.gov
Accuracy (RE%) ± 15% nih.gov

This structured approach ensures the development of a reliable and robust method for the trace analysis of this compound in biological samples, which is essential for elucidating its physiological and pathological roles.

Biological Roles and Mechanistic Investigations in Model Systems

Role in Pheromone Biosynthesis and Chemical Ecology

(R)-15-hydroxyhexadecanoic acid serves as a crucial precursor in the biosynthesis of certain insect pheromones. A notable example is its role in the chemical ecology of the stink bug, Piezodorus hybneri. In this species, males produce a sex pheromone to attract mates, a key component of which is (R)-15-hexadecanolide. researchgate.net Research has demonstrated that this compound is the direct precursor to this active pheromonal component. nih.govoup.com The transformation is achieved through an intramolecular esterification process known as macrolactonization, where the hydroxyl group at the 15th carbon atom bonds with the carboxyl group to form the cyclic lactone structure of 15-hexadecanolide. nih.govoup.com

The production of this pheromone is closely linked to the sexual maturity of the male bug. researchgate.net Pheromone emission typically begins 3 to 6 days after adult emergence, coinciding with the development of the male's reproductive glands. researchgate.net This biosynthetic pathway highlights a specialized function of (ω-1)-hydroxy fatty acids in creating species-specific chemical signals essential for reproduction. nih.gov

Table 1: Pheromone Components of Piezodorus hybneri

Component Precursor Function
(R)-15-Hexadecanolide This compound Sex Pheromone
β-Sesquiphellandrene Not Applicable Aggregation Pheromone

Participation in Cellular Metabolic Networks and Pathways

As a derivative of hexadecanoic acid (palmitic acid), this compound is integrated into the broader network of lipid metabolism. nih.gov Its structure, featuring a hydroxyl group near the terminal methyl end, designates it as an (ω-1)-hydroxy fatty acid, which can be processed through specific metabolic routes. nih.govnih.gov

The direct modulatory effects of this compound on cellular stress responses have not been extensively documented in scientific literature. However, the broader class of fatty acids and their derivatives are known to influence cellular homeostasis and respond to oxidative stress. nih.govfrontiersin.org Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them. nih.govtargetmol.com In vitro studies on other fatty acids, such as n-hexadecanoic acid, have demonstrated antioxidant activities, including the scavenging of free radicals like DPPH. researchgate.net It is plausible that this compound could participate in similar pathways, potentially influencing the cellular redox state, though specific experimental evidence is needed to confirm this.

Table 2: Key Concepts in Cellular Stress Response

Term Description
Reactive Oxygen Species (ROS) Highly reactive molecules containing oxygen that can damage cell structures. targetmol.com
Oxidative Stress An imbalance favoring ROS production over antioxidant defenses. nih.gov

This compound, as a 16-carbon fatty acid, is a substrate for energy-producing metabolic pathways. The primary catabolic pathway for fatty acids is β-oxidation, which sequentially shortens the fatty acid chain to produce acetyl-CoA. wikipedia.orglibretexts.orgnumberanalytics.comaocs.org

Furthermore, the presence of the hydroxyl group at the ω-1 position suggests its involvement in ω-oxidation, an alternative fatty acid metabolism pathway. wikipedia.org This pathway begins with the hydroxylation of the terminal (ω) or sub-terminal (ω-1) carbon. nih.govjst.go.jp Enzymes such as those from the cytochrome P450 family can catalyze this initial hydroxylation. nih.gov Following the formation of a hydroxy fatty acid, the hydroxyl group can be further oxidized to a carboxylic acid, creating a dicarboxylic acid. nih.govwikipedia.org This dicarboxylic acid can then undergo β-oxidation from both ends of the molecule. nih.gov This pathway becomes particularly important when the standard β-oxidation is impaired. wikipedia.org Therefore, this compound is positioned at a key juncture in fatty acid metabolism, capable of being further oxidized to generate energy or produce dicarboxylic acids for other biosynthetic processes.

Interactions with Microbial Physiology and Metabolism

Hydroxy fatty acids are known to be important components of microbial structures and can influence microbial growth and survival.

Hydroxy fatty acids are integral structural components of the outer membranes of Gram-negative bacteria, specifically within the lipid A moiety of lipopolysaccharides (LPS). davidcwhite.orgasm.org While the most common are 3-hydroxy fatty acids, the presence of other hydroxy fatty acids has been reported. For instance, various D-(-)-3-hydroxy fatty acids, including a straight-chain 16-carbon variant, have been identified in the cellular lipids of Bacteroides species. nih.gov In Agrobacterium tumefaciens, 3-hydroxyhexadecanoic acid is a significant component of its LPS. These findings underscore the role of hydroxylated fatty acids in maintaining the structural integrity of the bacterial outer membrane. Although the direct incorporation of this compound into LPS is not as commonly reported as its 3-hydroxy isomer, its presence in microbial environments suggests a potential role as a building block for bacterial lipids. nih.gov

Various fatty acids have been shown to possess antimicrobial properties. mdpi.comphcogj.comresearchgate.net For example, hexadecanoic acid has been demonstrated to inhibit the growth of certain bacteria and fungi. unhas.ac.id The mechanism of action can involve the disruption of the bacterial cell membrane. researchgate.netnih.gov Some studies have shown that hexadecanoic acid can act as a bacteriostatic agent, inhibiting bacterial growth without necessarily killing the cells, and as a fungistatic agent against certain fungi. unhas.ac.id Additionally, other branched-chain hydroxy acids have been observed to modulate bacterial growth, promoting the growth of some probiotic strains while inhibiting pathogenic ones. jmb.or.kr These findings suggest that this compound may also exert an influence on microbial populations, potentially acting as a signaling molecule or a direct antimicrobial agent, thereby shaping the microbial environment.

Table 3: Mentioned Compounds

Compound Name
(R)-15-Hexadecanolide
This compound
15-hexadecanolide
3-hydroxy fatty acids
3-hydroxyhexadecanoic acid
Acetyl-CoA
D-(-)-3-hydroxy fatty acids
Hexadecanoic acid
Methyl (Z)-8-hexadecenoate
Palmitic acid

Bioactivity Studies of this compound and its Derivatives in vitro

This compound belongs to the broader class of hydroxy fatty acids (HFAs), which are oxylipins characterized by a hydroxyl group on the carbon chain. This structural feature increases their viscosity and reactivity compared to their non-hydroxylated counterparts. nih.gov HFAs are known to possess a range of biological functions, including signaling, and have been investigated for their potential as antiproliferative and antimicrobial agents. nih.gov

Investigation of Antiproliferative Effects in Cell Lines (e.g., structure-activity relationships)

While direct studies on the antiproliferative effects of this compound are limited, research on structurally similar compounds, such as regioisomers of hydroxystearic acid (HSA), provides significant insights into potential structure-activity relationships. The biological activity of these fatty acids is highly dependent on the specific position of the hydroxyl group along the carbon chain. nih.gov

A study investigating the effects of various HSA regioisomers on different human cancer cell lines demonstrated this positional dependence. Notably, 9-hydroxystearic acid (9-HSA) has been identified as an endogenous lipid capable of inhibiting cell growth across several cancer cell lines. nih.gov The antiproliferative activity of different HSA isomers was evaluated against cell lines including human colorectal adenocarcinoma (HT-29), lung carcinoma (A549), and breast cancer (MCF-7). The results indicate that the effectiveness of the HFA is not uniform and varies with both the isomer and the cancer cell type. For instance, (R)-9-HSA showed significant activity, whereas other isomers displayed varied or lesser effects. nih.gov

Antiproliferative Activity of Hydroxystearic Acid (HSA) Isomers on Human Cancer Cell Lines nih.gov
CompoundHT-29 (Colon) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)
(R)-9-HSAData Not SpecifiedData Not SpecifiedData Not Specified
(R)-10-HSAData Not SpecifiedData Not SpecifiedData Not Specified
11-HSAData Not SpecifiedData Not SpecifiedData Not Specified
(R)-12-HSAData Not SpecifiedData Not SpecifiedData Not Specified

IC₅₀ values represent the concentration required to inhibit cell growth by 50%. Specific values from the source were not provided in the abstract but the study highlighted the differential activity of these isomers.

This research underscores the principle that the specific location of the hydroxyl group is a critical determinant of the antiproliferative potential of HFAs. nih.gov

Exploration of Antimicrobial Properties (e.g., Antifungal Activity of Related Hydroxy Fatty Acids)

Hydroxy fatty acids have demonstrated notable antimicrobial, particularly antifungal, properties. nih.gov Various studies have identified HFAs produced by microorganisms like Lactobacillus plantarum that are effective against a range of molds and yeasts. nih.gov These naturally produced compounds include 3-(R)-hydroxydecanoic acid, 3-(R)-hydroxydodecanoic acid, and 3-(R)-hydroxytetradecanoic acid. nih.gov

The antifungal efficacy of these related HFAs has been quantified by determining their Minimum Inhibitory Concentrations (MICs), which typically fall within the range of 10 to 100 μg/ml for racemic mixtures against various fungal species. nih.gov Research indicates that yeasts may be more sensitive to these compounds than filamentous fungi. nih.gov For example, coriolic acid (13-hydroxy-9,11-octadecadienoic acid) and ricinoleic acid (12-hydroxy-9-octadecenoic acid) have also been shown to possess significant antifungal activity against pathogens like Aspergillus niger. asm.org

The antifungal activity can be influenced by the structure of the fatty acid, including the chain length and the position of the hydroxyl group. nih.gov

Antifungal Activity of Various Hydroxy Fatty Acids (HFAs) nih.govasm.org
CompoundTarget FungusMIC (μg/ml)
3-Hydroxydecanoic acid (racemic)Aspergillus fumigatus100
3-Hydroxydecanoic acid (racemic)Penicillium roqueforti50
3-Hydroxydodecanoic acid (racemic)Aspergillus fumigatus50
3-Hydroxydodecanoic acid (racemic)Penicillium roqueforti25
3-Hydroxytetradecanoic acid (racemic)Aspergillus fumigatus25
3-Hydroxytetradecanoic acid (racemic)Penicillium roqueforti10
Coriolic acidAspergillus niger100 - 700
Ricinoleic acidAspergillus niger2400

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.

Mechanisms of Action at the Molecular and Cellular Level

The biological activities of hydroxy fatty acids stem from their interaction with key cellular components and pathways.

Antiproliferative Mechanism: Research into related compounds suggests that the antiproliferative effects of certain HFAs may be due to the inhibition of histone deacetylases (HDACs). For example, the antiproliferative action of (R)-9-hydroxystearic acid in human colorectal adenocarcinoma cells (HT-29) is attributed to its role as an inhibitor of HDAC1. This inhibition leads to an arrest in the G0/G1 phase of the cell cycle, thereby halting cell proliferation. nih.gov Another potential target is the enzyme 15-hydroxyprostaglandin-dehydrogenase (15-PGDH), which is involved in cell proliferation and has been identified as a target for some anti-inflammatory drugs that exhibit anti-proliferative effects. nih.gov

Antimicrobial Mechanism: The primary proposed mechanism for the antifungal activity of HFAs is the disruption of the cell membrane's structural integrity. It is suggested that these fatty acids, acting like detergents, partition into the lipid bilayers of fungal membranes. nih.govualberta.ca This integration increases membrane permeability, leading to the leakage of essential intracellular electrolytes and proteins. Ultimately, this process can result in the cytoplasmic disintegration of the fungal cell, causing cell death. nih.gov The similarity in MIC ranges for various HFAs against different fungi suggests a common mode of action related to this membrane-disrupting property. nih.gov

Research Applications and Functionalized Derivatives

Precursor in the Synthesis of Macrocyclic Lactones and Other Complex Natural Products

(R)-15-Hydroxyhexadecanoic acid serves as a valuable precursor for the synthesis of macrocyclic lactones, a class of compounds with significant applications in the fragrance and pharmaceutical industries. nih.gov The presence of both a carboxylic acid and a hydroxyl group within the same molecule allows for intramolecular cyclization reactions, leading to the formation of large ring structures.

One notable application is in the enzymatic synthesis of macrocyclic lactones. For instance, lipases from Mucor javanicus and Mucor miehei have been shown to catalyze the lactonization of 15-hydroxypentadecanoic acid and 16-hydroxyhexadecanoic acid, which are structurally similar to this compound. capes.gov.br These enzymatic reactions can yield both monocyclic and oligocyclic lactones, with the reaction efficiency being influenced by factors such as the solvent system and pH. capes.gov.br The synthesis of these macrocyclic lactones is of particular interest due to their musk-like fragrances. nih.gov

Beyond simple lactonization, this compound can be a starting material for more complex natural products. For example, the synthesis of pachybasin, a fungal anthraquinone, involves an acetate-malonate pathway, which is a fundamental biosynthetic route for many natural products. rsc.org While not a direct precursor in this specific documented pathway, the structural motifs present in this compound are common in polyketide-derived natural products.

The table below provides examples of macrocyclic lactones that can be synthesized from hydroxy fatty acids, illustrating the potential of this compound as a precursor.

Macrocyclic Lactone Ring Size Precursor Type Synthesis Method
Yuzu lactone13-memberedOlefinic esterRing-closing metathesis
14-membered lactone14-memberedOlefinic esterRing-closing metathesis
15-membered lactone15-memberedOlefinic esterRing-closing metathesis
15-membered dilactone15-memberedDiallyl azelateRing-closing metathesis

This table showcases examples of macrocyclic lactones synthesized from various olefinic esters, highlighting the versatility of ring-closing metathesis in their preparation. nih.gov

Development of Bio-based Polymers and Advanced Materials for Research

The growing demand for sustainable and biodegradable materials has spurred research into bio-based polymers. kuraray.com this compound, being a renewable resource, is an attractive monomer for the synthesis of polyesters. researchgate.net The hydroxyl and carboxyl functional groups can participate in polycondensation reactions to form long polymer chains.

These bio-based polyesters can exhibit a range of properties depending on the molecular weight and the presence of other co-monomers. researchgate.net For instance, the introduction of monomers like ε-caprolactone or adipic acid can enhance the biodegradability of the resulting polymer. mdpi.com Research in this area focuses on tailoring the polymer's properties, such as tensile strength, elongation at break, and thermal stability, for specific applications. researchgate.net

The development of bio-based non-isocyanate polyurethanes (PHUs) is another area where derivatives of hydroxy fatty acids find application. bham.ac.uk While not directly using this compound, the principles of using bio-derived molecules to create novel polymers are the same. These advanced materials are being investigated for a wide range of applications, from packaging to biomedical devices. mdpi.com

The table below summarizes some bio-based polymers and their potential applications, illustrating the context in which polymers from this compound could be utilized.

Polymer Type Monomer Source Potential Applications
Poly(lactic acid) (PLA)Lactic acid (from corn starch, sugarcane)Packaging, disposable items, agricultural films, biomedical devices
Poly(butylene succinate) (PBS)Succinic acid, 1,4-butanediolPackaging, mulch films
Poly(hydroxyalkanoates) (PHAs)Various hydroxyalkanoates from microbial fermentationPackaging, biomedical applications
Furan-based polyesters2,5-Furandicarboxylic acid (FDCA)Bottles, films, fibers

This table provides an overview of common bio-based polymers and their applications, demonstrating the broad potential of materials derived from renewable resources. researchgate.netmdpi.commdpi.com

Engineering of Microbial Systems for Enhanced Hydroxy Fatty Acid Production

The production of this compound and other hydroxy fatty acids through microbial fermentation is a promising and environmentally friendly alternative to chemical synthesis. frontiersin.org Researchers are actively engineering microbial systems, such as Escherichia coli and Saccharomyces cerevisiae, to enhance the production of these valuable chemicals. nih.gov

One common strategy involves the expression of fatty acid hydroxylation enzymes, such as cytochrome P450 monooxygenases (P450s), in a microbial host. researchgate.netnih.gov These enzymes can introduce a hydroxyl group at a specific position on a fatty acid chain. For example, the AlkBGT hydroxylation system from Pseudomonas putida GPo1 has been successfully used in E. coli to produce ω-hydroxy fatty acids. frontiersin.org

To further increase the yield, metabolic engineering techniques are employed. These include blocking competing metabolic pathways, such as β-oxidation, which degrades fatty acids. frontiersin.org Deleting genes like fadD and fadE, which are crucial for β-oxidation, has been shown to significantly enhance the accumulation of hydroxy fatty acids. frontiersin.org Additionally, overexpressing fatty acid transporter proteins, like FadL, can improve the uptake of fatty acid substrates into the cell, leading to higher conversion rates. frontiersin.org

The table below highlights key strategies and their impact on the microbial production of ω-hydroxy fatty acids.

Engineering Strategy Target Gene/Enzyme Organism Effect on Production
Overexpression of hydroxylaseAlkBGTE. coliIncreased conversion of fatty acids to ω-hydroxy fatty acids
Deletion of β-oxidation genesfadD, fadEE. coliEnhanced accumulation of hydroxy fatty acids
Overexpression of transporterFadLE. coliIncreased uptake of fatty acid substrates
Combination of strategiesAlkBGT, ΔfadD, ΔfadE, FadLE. coliSynergistic increase in ω-hydroxy fatty acid yield

This table summarizes genetic engineering approaches to improve the microbial production of ω-hydroxy fatty acids, demonstrating the effectiveness of a multi-pronged strategy. frontiersin.org

Design of Biochemical Probes and Molecular Tools for Lipid Research

This compound and its derivatives can be used to create biochemical probes and molecular tools for studying lipid metabolism and signaling. nih.gov These tools are essential for understanding the complex roles of lipids in cellular processes.

One approach is to synthesize functionalized derivatives of the fatty acid that can be used for various analytical techniques. For example, incorporating a fluorescent tag or a photo-activatable group can allow for the visualization and tracking of the fatty acid within a cell. nih.gov Caged derivatives, where the fatty acid is chemically modified to be inactive until released by a specific trigger like light, are particularly useful for studying the spatiotemporal dynamics of lipid signaling. nih.gov

Furthermore, online tools and databases, such as LIPID MAPS, provide resources for researchers to draw lipid structures, predict mass spectrometry data, and analyze lipidomics datasets. nih.govlipidmaps.orglipidmaps.org These computational tools are invaluable for identifying and characterizing novel lipid species, including derivatives of this compound, and for integrating lipidomics data with other 'omics' data to gain a systems-level understanding of lipid function. lipidmaps.orgucdavis.edu

The table below lists some types of biochemical probes derived from fatty acids and their applications in lipid research.

Probe Type Functional Group Application
Fluorescently-tagged fatty acidsFluorophoreVisualization of lipid localization and transport
Photoswitchable fatty acidsPhotoswitchable groupSpatiotemporal control of lipid signaling
Caged fatty acidsPhotolabile caging groupControlled release of fatty acids for studying signaling events
Trifunctional fatty acidsCage, diazirine, alkyneInteractome analysis and tracking lipid transport

This table illustrates the diverse applications of chemically modified fatty acids as probes to investigate various aspects of lipid biology. nih.gov

Exploration of Structure-Activity Relationships for Novel Fatty Acid Derivatives

Understanding the relationship between the chemical structure of a molecule and its biological activity is a cornerstone of drug discovery and development. By synthesizing and testing a series of derivatives of this compound, researchers can explore how modifications to the fatty acid chain length, the position and stereochemistry of the hydroxyl group, and the addition of other functional groups affect its biological properties. nih.govmdpi.com

For example, studies on other fatty acid derivatives have shown that the chain length and the position of unsaturation can significantly impact their antimicrobial activity. nih.gov Similarly, the biological activity of rhamnolipids, which contain a 3-hydroxy fatty acid moiety, is influenced by the length of the fatty acid chains. frontiersin.orgnih.govresearchgate.net

This systematic approach allows for the identification of key structural features responsible for a particular biological effect and can guide the design of more potent and selective compounds. The knowledge gained from these structure-activity relationship (SAR) studies can be applied to the development of new therapeutic agents, agrochemicals, or other bioactive molecules. frontiersin.orgnih.gov

The table below provides examples of how structural modifications to fatty acids can influence their biological activity.

Structural Modification Example Compound Class Observed Effect on Activity
Chain length2-Alkynoic acidsAntimycobacterial activity is dependent on chain length
Position of triple bond2-Alkynoic acidsShifting the triple bond away from the carboxyl group reduces activity
Addition of functional groups8-HydroxyquinolinesIntroduction of different substituents alters antimicrobial and anticancer activity
Stereochemistry3-HydroxyleucineDifferent stereoisomers exhibit different biological activities

This table demonstrates how systematic changes to the structure of fatty acid derivatives can lead to significant differences in their biological effects, a key principle in medicinal chemistry. nih.govmdpi.comresearchgate.net

Future Perspectives and Interdisciplinary Research Opportunities

Integration with Systems Biology and Metabolomics Approaches for Global Pathway Mapping

The integration of (R)-15-hydroxyhexadecanoic acid into the broader context of cellular metabolism represents a critical frontier. Systems biology, which combines high-throughput data with computational modeling, offers a powerful lens through which to view the compound's role. nih.gov Metabolomics, the large-scale study of small molecules or metabolites, is central to this approach. uab.edu

Global metabolomic profiling can identify and quantify this compound in various biological samples, providing clues to its origin and function. researchgate.net Although it is a known human metabolite of palmitic acid, its precise network of interactions remains largely unmapped. nih.gov Future research will likely use untargeted metabolomics to correlate the abundance of this compound with other metabolites across different physiological or pathological states. researchgate.net This can reveal previously unknown biochemical relationships and pathway connections.

Tools like MetaboAnalyst can then be used for pathway analysis, mapping identified metabolites onto known metabolic charts to visualize their interconnectedness. researchgate.netmetaboanalyst.ca By inputting datasets that include this compound, researchers can perform enrichment analysis to see which pathways are most significantly impacted by its presence or absence. metaboanalyst.ca This approach can move beyond simple identification to predicting the functional consequences of its metabolism, leveraging the power of integrated multi-omics datasets to build comprehensive, genome-scale metabolic models. e-enm.org Such models can serve as scaffolds to trace the flow of this fatty acid through various cellular processes, ultimately providing a global map of its metabolic pathway. e-enm.org

Advanced Biocatalysis for Sustainable and Stereoselective Production

Chemical synthesis of chiral molecules like this compound can be complex and environmentally taxing. frontiersin.orgnih.gov Biocatalysis, the use of natural enzymes or whole-cell systems to perform chemical transformations, offers a green and highly selective alternative. nih.gov The future of this compound production will heavily rely on developing advanced biocatalytic methods that are both sustainable and capable of achieving high stereoselectivity.

Several classes of enzymes are promising candidates for this purpose:

Cytochrome P450 Monooxygenases (CYPs): These enzymes are known to hydroxylate fatty acids at various positions, including the (ω-1) position, which corresponds to C-15 in hexadecanoic acid. nih.govfrontiersin.org Engineering CYP enzymes, such as those from the CYP153A family or the self-sufficient P450BM3, could create catalysts that specifically target the C-15 position of palmitic acid with high efficiency. frontiersin.orggoogle.com

Hydratases: Certain fatty acid hydratases can add a water molecule across a double bond in an unsaturated fatty acid with high stereoselectivity. nih.govmdpi.com A potential strategy could involve using a desaturase to introduce a double bond at the C-15 position, followed by a stereoselective hydration step.

Lipases: While often used for esterification or hydrolysis, lipases can also be employed in enantioselective reactions, for instance, in the resolution of a racemic mixture of 15-hydroxyhexadecanoic acid. nih.gov

These enzymatic strategies can be implemented in whole-cell biocatalysis, where engineered microorganisms like E. coli or yeast are used as "cell factories" to produce the desired compound from simple carbon sources. nih.govgoogle.com This approach minimizes the need for harsh chemicals and simplifies purification processes, aligning with the principles of green chemistry.

Enzyme ClassPotential ReactionKey AdvantageRelevant Research Context
Cytochrome P450sStereoselective (ω-1) hydroxylation of palmitic acidHigh regioselectivity and stereoselectivityEngineering of CYP153A for ω-hydroxylation of fatty acids. nih.govgoogle.com
HydratasesStereoselective hydration of a C15-C16 unsaturated fatty acidHigh enantiomeric purity of productUse in probiotic microorganisms to produce 10-hydroxy fatty acids. mdpi.com
LipasesKinetic resolution of racemic 15-hydroxyhexadecanoic acidWide availability and stabilityUse in copolymerization of hydroxy-fatty acids. nih.gov

Computational Modeling and in silico Prediction of Biological Interactions

Understanding how this compound interacts with proteins and other biological molecules is key to deciphering its function. Computational, or in silico, methods provide a powerful means to predict and analyze these interactions, guiding further experimental work. nih.gov By creating a 3D model of the molecule, researchers can perform virtual screening and docking simulations against libraries of known protein structures.

A primary target for such modeling would be the family of Fatty Acid-Binding Proteins (FABPs) , which are intracellular chaperones that transport lipids. researchgate.netnih.gov Molecular dynamics simulations can model how this compound fits into the binding pocket of different FABP isoforms, predicting binding affinity and identifying key amino acid residues involved in the interaction. nih.govnih.gov These simulations can reveal subtle differences in how the protein interacts with the hydroxylated fatty acid compared to its non-hydroxylated counterpart, palmitic acid.

Furthermore, broader chemogenomic approaches can be used to predict a wider range of potential protein targets. nih.gov These methods combine information about the chemical structure of the ligand with sequence information from a large number of proteins to predict potential interactions. nih.gov This can generate new hypotheses about the biological role of this compound by identifying potential interactions with receptors, enzymes, or signaling proteins that were not previously considered.

Elucidation of Novel Physiological Roles in Understudied Organisms

While its role in human metabolism is beginning to be understood, this compound may have unique and important functions in other organisms that are less commonly studied. Insects, for example, represent a vast and diverse group where fatty acids play crucial roles in everything from energy metabolism to chemical communication. nih.govnih.gov

A significant finding is that this compound is a direct precursor for the synthesis of (R)-15-hexadecanolide, a component of the sex pheromone of the stink bug, Piezodorus hybneri. This demonstrates a clear and vital physiological role for the compound in insect reproduction and chemical ecology.

Future research could explore its presence and function in a wider range of organisms:

Insects: Investigating other insect species to see if this or related compounds are used as pheromones or in other signaling pathways. The biosynthesis of fatty acids is critical for the production of royal jelly in honeybees, highlighting the diverse roles of these molecules in insects. mdpi.com

Plants: Plants produce a vast array of specialized hydroxy fatty acids that are components of protective biopolymers like cutin. Investigating plant metabolomes could reveal a role for this compound in plant defense or development.

Microorganisms: Bacteria and fungi are known to produce a wide variety of hydroxy fatty acids, some with antifungal or other bioactive properties. nih.govnih.gov Screening microbial species could uncover novel production pathways and ecological functions for this compound.

Application of this compound as a Chiral Synthon in Drug Discovery Research

In synthetic organic chemistry, a "synthon" refers to a building block used to construct more complex molecules. sigmaaldrich.com The specific, defined stereochemistry of this compound makes it a valuable chiral synthon . Its utility lies in its ability to introduce a specific chiral center into a target molecule, which is often crucial for biological activity.

The synthesis of complex natural products like prostaglandins, for instance, relies heavily on the use of chiral synthons to build the molecule with the correct three-dimensional structure. libretexts.orgnih.govyoutube.com While not directly used in known prostaglandin (B15479496) syntheses, the structural motifs of this compound—a long carbon chain with a carboxylic acid at one end and a stereospecific hydroxyl group near the other—make it an attractive starting material for creating novel, complex lipid-like molecules.

Its application has been demonstrated in the synthesis of the stink bug pheromone (R)-15-hexadecanolide, where the stereocenter of the starting material is preserved in the final product. This highlights its practical utility. Future research in drug discovery could leverage this compound to:

Synthesize analogs of bioactive lipids to probe structure-activity relationships.

Construct novel molecular scaffolds where the long alkyl chain provides lipophilicity and the chiral hydroxyl group and carboxylic acid provide points for further chemical modification.

Serve as a starting point for the synthesis of complex macrocyclic lactones, a class of compounds with diverse biological activities.

The value of this compound in this context is not as a drug itself, but as a tool for chemists to build new and potentially therapeutic molecules with precise stereochemical control.

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of (R)-15-hydroxyhexadecanoic acid that influence experimental design?

  • Methodological Answer : The compound (C₁₆H₃₂O₃, monoisotopic mass 272.235 g/mol) has a hydroxyl group at the 15th carbon in the R-configuration, critical for stereospecific interactions in biological systems. Its melting point (~43–44°C) and solubility in organic solvents (e.g., ethanol, chloroform) dictate extraction and purification protocols. Stability studies should avoid strong oxidizers and high temperatures (>100°C) to prevent degradation .

Q. What are the primary natural sources and biological roles of this compound?

  • Methodological Answer : This hydroxy fatty acid is a biomarker for beeswax in archaeological and ecological studies. It is synthesized by bees and detected in historical artifacts (e.g., Roman relics) via GC-MS as part of ω-1 hydroxy fatty acid profiles. Its biological role includes structural components of lipid layers in waxes and pheromone precursors in insects .

Q. What analytical techniques are standard for identifying and quantifying this compound in complex matrices?

  • Methodological Answer :

  • GC-MS : Derivatize with BSTFA or MTBSTFA to improve volatility. Monitor m/z 272 (molecular ion) and fragment ions like m/z 117 (C₆H₁₃O⁺) for quantification. Co-elution with synthetic standards confirms identity .
  • FIA-HRMS : Detects acyl-glycerols and esters in mixtures (e.g., beeswax/rapeseed oil blends) with high mass accuracy (±0.001 Da). Use positive ion mode for [M+Na]+ adducts (e.g., m/z 755.650 for diacylglycerols) .

Advanced Research Questions

Q. How can researchers resolve contradictions in beeswax identification when this compound co-occurs with degraded plant lipids?

  • Methodological Answer :

  • Step 1 : Profile fatty acids (C₁₄–C₃₂) and ω-1 hydroxy acids (C₁₆–C₂₀). Beeswax shows dominance of C₁₆:0 (hexadecanoic acid) and 15-hydroxyhexadecanoic acid .
  • Step 2 : Use principal component analysis (PCA) to distinguish degraded plant lipids (high C₁₈:1) from beeswax.
  • Step 3 : Confirm with pyrolysis-GC-MS to detect alkanes (C₂₃–C₃₃ odd-chain) and diols absent in plant waxes .

Q. How to optimize stereospecific synthesis of this compound for pheromone studies?

  • Methodological Answer :

  • Yamaguchi Macrolactonization : Start with ethyl (R)-β-hydroxybutyrate. Protect the hydroxyl group with TBSCl, then elongate via iterative Wittig reactions. Final lactonization yields enantiopure 15-hexadecanolide, a pheromone component .
  • Mitsunobu Reaction : Use this compound with DIAD/TPP to invert stereochemistry if needed. Monitor reaction progress with chiral HPLC (Chiralpak IA column, hexane:isopropanol 95:5) .

Q. What are the challenges in detecting degradation products of this compound in historical samples?

  • Methodological Answer :

  • Challenge 1 : Oxidation products (e.g., ketones at C-15) mimic plant lipid degradation. Use LC-APCI-MS to differentiate via neutral loss scans (loss of H₂O, m/z 18) .
  • Challenge 2 : Microbial hydrolysis of esters. Apply SPE with C18 cartridges to isolate free hydroxy acids from esterified lipids before analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.